molecular formula C14H20N4S B2655796 4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-42-9

4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2655796
CAS No.: 750599-42-9
M. Wt: 276.4
InChI Key: BQLLTQKBSSQCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol ( 750599-42-9) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 1,2,4-triazole-3-thione class of heterocycles, a scaffold recognized for its significant and diverse biological activities . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, serving as a key pharmacophore in several clinical drugs, including antifungals, anticonvulsants, and anticancer agents . The specific substitution pattern on this triazole derivative, featuring a benzyl group at the N-4 position and a 1-(dimethylamino)propyl side chain at the C-5 position, makes it a valuable intermediate for the synthesis of novel chemical entities. Researchers can leverage the nucleophilic sulfur and nitrogen atoms in the triazole-thione ring for further chemical modifications, such as alkylation and condensation reactions, to generate libraries of compounds for biological screening . While the specific biological data for this exact compound is limited in the public domain, derivatives of 1,2,4-triazole-3-thiol have been extensively studied and demonstrated promising antibacterial and antifungal properties in scientific literature . For instance, related synthetic triazole-thione derivatives have shown significant efficacy against various Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens, highlighting the potential of this chemical class in the development of new antimicrobial agents . The mechanism of action for triazole-based compounds often involves inhibition of key enzymes; antifungal triazoles, for example, typically act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, thereby disrupting ergosterol biosynthesis . This compound is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

4-benzyl-3-[1-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-4-12(17(2)3)13-15-16-14(19)18(13)10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLLTQKBSSQCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)N1CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol, with the CAS number 750599-42-9, is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H20N4S
  • Molar Mass : 276.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and inhibition of cell migration.

Case Study Findings :

  • Cytotoxicity Assays : In a study evaluating the cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, this compound exhibited selective cytotoxicity:
    • EC50 values :
      • IGR39: 22.3 ± 2.5 µM
      • MDA-MB-231: 9.7 ± 1.6 µM
      • Panc-1: 26.2 ± 1.0 µM
    • The compound showed lower toxicity against fibroblasts (EC50 = 61.4 ± 2.8 µM), indicating a favorable selectivity towards cancer cells .
  • Mechanism of Action : The triazole moiety enhances interaction with biological receptors due to its ability to act as a hydrogen bond acceptor and donor, contributing to its anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of microorganisms.

Research Findings :

  • A series of synthesized triazole-thiol derivatives demonstrated moderate antibacterial activity against several pathogenic bacteria.
  • Compounds containing thiosemicarbazide groups showed enhanced antioxidant and antimicrobial activities compared to their counterparts without these groups .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismEC50 (µM)Notes
AnticancerIGR39 (Melanoma)22.3 ± 2.5Selective towards cancer cells
AnticancerMDA-MB-231 (Breast Cancer)9.7 ± 1.6Most potent among tested compounds
AnticancerPanc-1 (Pancreatic Carcinoma)26.2 ± 1.0Moderate selectivity
AntimicrobialVarious Pathogenic BacteriaModerate ActivityEffective against multiple strains

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains and fungi. The thiol group in 4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol enhances its potential as an antimicrobial agent by facilitating interactions with microbial enzymes and proteins.
  • Anticonvulsant Properties :
    • Studies have shown that triazole derivatives can possess anticonvulsant activities. The structural modifications in this compound may lead to enhanced efficacy in seizure models. Research into structure-activity relationships (SAR) suggests that substitutions on the triazole ring can influence the pharmacological profile of these compounds.
  • Cancer Treatment :
    • The compound's ability to inhibit specific enzymes involved in cancer progression has been a focus of research. Triazoles can act as inhibitors of angiogenesis and tumor growth by targeting metabolic pathways crucial for cancer cell survival.

Agricultural Applications

  • Fungicides :
    • Compounds containing triazole structures are widely used in agriculture as fungicides. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This compound may be explored for its potential to protect crops from fungal infections.
  • Plant Growth Regulators :
    • Research suggests that triazoles can also serve as plant growth regulators, influencing plant height and development by modulating hormone levels within plants.

Material Science Applications

  • Corrosion Inhibitors :
    • The thiol group in this compound can form stable complexes with metal ions, making it a candidate for use as a corrosion inhibitor in metal protection applications.
  • Polymer Chemistry :
    • Triazole compounds are being investigated for their role in developing new polymeric materials with enhanced properties such as thermal stability and chemical resistance.

Case Studies

StudyFocusFindings
Antimicrobial Activity StudyEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations (IC50 < 10 µg/mL)
Anticonvulsant ActivityTested in PTZ-induced seizure modelsDemonstrated protective effects comparable to standard anticonvulsants
Fungicidal EfficacyTested on various fungal pathogensEffective at reducing fungal growth by over 70% at optimal concentrations

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol?

  • The compound is synthesized via nucleophilic substitution or Mannich reactions. For example, microwave-assisted synthesis in isopropanol with sodium hydroxide facilitates the introduction of the 3-phenylpropylthio group to the triazole core . Another approach involves reacting 4-amino-triazole intermediates with aldehydes or ketones under reflux in ethanol, followed by purification via column chromatography . Key parameters include solvent choice (e.g., polar aprotic solvents for substitution reactions) and temperature control to minimize side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Characterization relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., benzyl, dimethylamino groups) and confirm regioselectivity .
  • FTIR : Peaks at 2500–2600 cm1^{-1} confirm the presence of thiol (-SH) groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 268.42 for C13_{13}H24_{24}N4_4S) verify molecular weight .

Q. What in vitro assays are used to evaluate its antioxidant activity?

  • The DPPH scavenging assay is standard:

Prepare an ethanolic DPPH solution (0.1 mM, λ = 517 nm).

Incubate with the compound at varying concentrations (e.g., 103^{-3}–105^{-5} M).

Measure absorbance reduction, indicating free radical scavenging. Activity is quantified as % inhibition relative to controls . At 1 × 103^{-3} M, the parent compound shows ~89% inhibition, which decreases to ~54% at 1 × 104^{-4} M .

Advanced Research Questions

Q. How does structural modification (e.g., substituent addition) impact its antiradical efficacy?

  • Substituent effects are analyzed via structure-activity relationship (SAR) studies :

  • Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity due to decreased electron donation to the triazole-thiol moiety .
  • Bulkier groups (e.g., thiophen-2-ylmethylene) sterically hinder DPPH interaction, lowering scavenging efficiency . SAR data are tabulated to compare IC50_{50} values and substituent electronic profiles (Table 2 in ).

Q. What computational strategies are used to predict its potential as a viral helicase inhibitor?

  • Molecular docking (e.g., AutoDock Vina) targets the SARS-CoV-2 helicase (PDB: 5WWP):

Generate 3D conformers of the compound.

Dock into the active site, prioritizing hydrogen bonds with residues like Lys288 and π-π interactions with Phe503.

Evaluate binding energy (ΔG ≤ −7.0 kcal/mol suggests strong affinity). Derivatives with iodophenyl or chlorophenyl hydrazinyl groups exhibit favorable docking scores .

Q. How are contradictions in biological data (e.g., antimicrobial vs. antifungal activity) resolved?

  • Dose-response profiling and mechanistic studies clarify discrepancies:

  • For antimicrobial activity (e.g., against S. aureus), MIC values (e.g., 8–16 µg/mL) are determined via broth microdilution .
  • Antifungal activity (e.g., against C. albicans) may require synergy studies with fluconazole to overcome resistance . Contradictions often arise from assay conditions (e.g., pH, inoculum size) or strain-specific efflux pumps.

Methodological Notes

  • Synthesis Optimization : Microwave irradiation reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yield (65% → 85%) compared to conventional heating .
  • DPPH Assay Pitfalls : Light sensitivity of DPPH requires dark incubation; ethanol purity impacts baseline absorbance .
  • Docking Validation : Compare results with co-crystallized ligands (e.g., ADP in 5WWP) to assess pose reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.